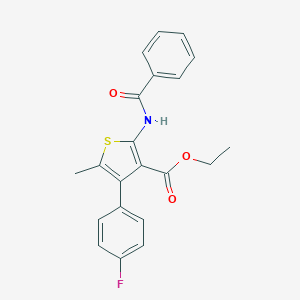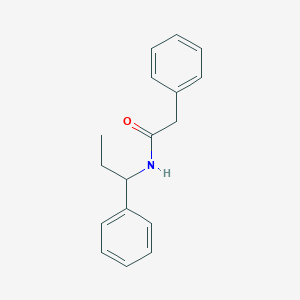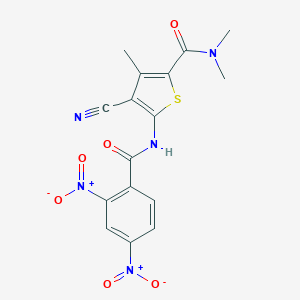![molecular formula C19H22N2O4 B450210 N'-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B450210.png)
N'-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide typically involves the condensation reaction between 4-methoxy-3-(methoxymethyl)benzaldehyde and 2-(4-methoxyphenyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
化学反応の分析
Types of Reactions
N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce hydrazine derivatives.
科学的研究の応用
N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its hydrazone moiety which is known to exhibit various biological activities.
作用機序
The mechanism of action of N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with biological molecules through its hydrazone group. This group can form stable complexes with metal ions, which can then interact with various biomolecules. The compound may also act as an electron donor or acceptor, influencing redox reactions within cells .
類似化合物との比較
Similar Compounds
- N’-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(3-methoxyphenoxy)acetohydrazide
- N’-[(4-hydroxy-3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide
- 2-(4-methoxyphenoxy)-N’-[1-(4-methylphenyl)ethylidene]acetohydrazide
Uniqueness
N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
特性
分子式 |
C19H22N2O4 |
|---|---|
分子量 |
342.4g/mol |
IUPAC名 |
N-[(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylideneamino]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H22N2O4/c1-23-13-16-10-15(6-9-18(16)25-3)12-20-21-19(22)11-14-4-7-17(24-2)8-5-14/h4-10,12H,11,13H2,1-3H3,(H,21,22)/b20-12+ |
InChIキー |
KJCVGGHARKSLKY-UDWIEESQSA-N |
異性体SMILES |
COCC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)OC)OC |
SMILES |
COCC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=C(C=C2)OC)OC |
正規SMILES |
COCC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-methylphenyl)propyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B450127.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-[(3-methoxyphenoxy)methyl]benzamide](/img/structure/B450128.png)
![N-(3-bromophenyl)-4-[(3-methoxyphenoxy)methyl]benzamide](/img/structure/B450129.png)
![2-(4-bromophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]acetamide](/img/structure/B450132.png)
![ETHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B450133.png)

![N-[4-(acetylamino)phenyl]-4-[(4-tert-butylphenoxy)methyl]benzamide](/img/structure/B450135.png)
![N'~1~,N'~4~-bis[1-(3-hydroxyphenyl)ethylidene]terephthalohydrazide](/img/structure/B450137.png)




![N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B450149.png)

